molecular formula C10H8ClN B13639021 5-Chloro-3-methylisoquinoline

5-Chloro-3-methylisoquinoline

Cat. No.: B13639021
M. Wt: 177.63 g/mol
InChI Key: QAZLGBYMOZNDHO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their stability and aromatic properties, making them significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylisoquinoline typically involves the chlorination of 3-methylisoquinoline. One common method is the reaction of 3-methylisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production, including the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-malarial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylisoquinoline and its derivatives involves interaction with various molecular targets. For instance, in medicinal chemistry, these compounds can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-methylisoquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

5-chloro-3-methylisoquinoline

InChI

InChI=1S/C10H8ClN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3

InChI Key

QAZLGBYMOZNDHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Cl)C=N1

Origin of Product

United States

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